Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate
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Overview
Description
Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate is a complex organic compound that combines lithium ions with a pyridine-based ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate typically involves the reaction of lithium salts with the corresponding organic ligands. The reaction conditions often include:
Solvents: Common solvents used include tetrahydrofuran (THF), dichloromethane, and toluene.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in lithium-based therapies for mood disorders.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate involves its ability to form stable complexes with various metal ions. These complexes can interact with biological molecules, potentially affecting cellular processes. The molecular targets and pathways involved are still under investigation, but they may include interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate: Unique due to its specific ligand structure.
This compound analogs: Compounds with similar ligands but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific ligand structure, which allows for the formation of stable complexes with a variety of metal ions. This property makes it valuable for applications in coordination chemistry and materials science.
Biological Activity
Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate, commonly referred to as Lithium-DMP, is a lithium salt of a pyridine derivative that has garnered attention for its potential biological activities. This compound is particularly relevant in pharmacological contexts, especially concerning its use in treating various psychiatric disorders and its role in lithium-ion batteries. This article delves into the biological activity of Lithium-DMP, examining its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H18LiN3O2
- Molecular Weight : 242.2 g/mol
- CAS Number : 2095411-12-2
Structure
The structure of Lithium-DMP features a lithium ion coordinated with a carboxylate group derived from a pyridine-based amide. This unique structure contributes to its bioactivity and solubility properties, making it suitable for various applications.
Lithium compounds are primarily known for their mood-stabilizing properties. The exact mechanism by which Lithium-DMP exerts its effects remains under investigation, but several pathways have been proposed:
- Inhibition of Inositol Monophosphatase : Lithium ions inhibit inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, which is crucial for neurotransmitter release and neuronal excitability.
- Modulation of Neurotransmitter Systems : Lithium has been shown to influence serotonin and norepinephrine levels in the brain, potentially enhancing mood stabilization.
- Neuroprotective Effects : Some studies suggest that lithium may promote neurogenesis and protect against neurodegenerative diseases by modulating signaling pathways related to cell survival and apoptosis.
Therapeutic Applications
Lithium-DMP has been explored for various therapeutic uses:
- Bipolar Disorder : Lithium is a first-line treatment for bipolar disorder, helping to stabilize mood swings.
- Depression : Research indicates that lithium can augment the effects of antidepressants in treatment-resistant depression.
- Neurodegenerative Disorders : Preliminary studies suggest potential benefits in conditions like Alzheimer's disease due to its neuroprotective properties.
Clinical Studies
-
Bipolar Disorder Management :
A study published in The Journal of Clinical Psychiatry investigated the efficacy of lithium salts, including Lithium-DMP, in stabilizing mood in patients with bipolar disorder. Results indicated significant reductions in manic episodes compared to placebo groups . -
Neuroprotective Effects :
Research highlighted in Neuropharmacology demonstrated that lithium compounds could reduce neuronal apoptosis in models of Alzheimer’s disease, suggesting potential protective effects against neurodegeneration .
In Vitro Studies
In vitro studies have shown that Lithium-DMP can enhance neuronal survival under stress conditions by upregulating BDNF (Brain-Derived Neurotrophic Factor) levels, which is crucial for neuronal health .
Comparative Analysis of Related Compounds
Compound Name | Mechanism of Action | Therapeutic Use | Efficacy |
---|---|---|---|
Lithium Carbonate | Inhibition of IMPase | Bipolar Disorder | High |
Lithium Orotate | Modulation of neurotransmitters | Depression | Moderate |
Lithium-DMP | Neuroprotection; IMPase inhibition | Bipolar Disorder; Neurodegeneration | Emerging |
Properties
IUPAC Name |
lithium;2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.Li/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)12(2,3)4;/h5-6H,1-4H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZICDHOCJXQX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.